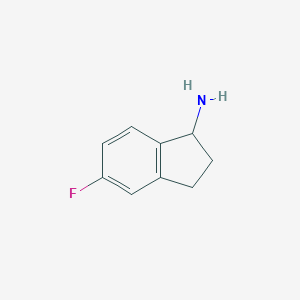

5-Fluoro-2,3-dihydro-1H-inden-1-amine

Descripción general

Descripción

5-Fluoro-2,3-dihydro-1H-inden-1-amine: is a fluorinated derivative of indanamine This compound is characterized by the presence of a fluorine atom at the 5th position of the indane ring, which significantly influences its chemical and biological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of 2,3-dihydro-1H-inden-1-amine. One common method is the direct fluorination using fluorine gas or other fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes starting from readily available precursors. The process may include steps such as nitration, reduction, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reagents/Conditions

-

Potassium permanganate (KMnO₄): Forms a nitroso intermediate, progressing to an oxime derivative under acidic conditions .

-

Hydrogen peroxide (H₂O₂): Generates an imine oxide in aqueous ethanol at 50–60°C.

-

Chromium trioxide (CrO₃): Produces a nitrile via dehydrogenation in dichloromethane.

Example Reaction:

Reduction Reactions

The bicyclic structure remains intact during reduction, targeting the amine group:

Reagents/Conditions

-

Lithium aluminum hydride (LiAlH₄): Reduces imine derivatives to secondary amines in tetrahydrofuran (THF).

-

Catalytic hydrogenation (H₂/Pd-C): Converts nitroso intermediates back to primary amines at 40°C .

Example Reaction:

Substitution Reactions

The fluorine atom at the 5-position participates in nucleophilic aromatic substitution (NAS):

Reagents/Conditions

-

Sodium methoxide (NaOMe): Methoxy substitution occurs in dimethyl sulfoxide (DMSO) at 120°C.

-

Ammonia (NH₃): Amine substitution proceeds under microwave irradiation (150°C, 30 min).

Example Reaction:

Cross-Coupling Reactions

The indane framework enables transition metal-catalyzed couplings:

Reagents/Conditions

-

Suzuki-Miyaura coupling: Reacts with arylboronic acids using Pd(PPh₃)₄ in toluene/water (80°C) .

-

Buchwald-Hartwig amination: Forms C–N bonds with aryl halides using BrettPhos Pd G3 catalyst .

Example Reaction:

Comparative Reactivity

Mechanistic Insights

-

Oxidation: Proceeds through a radical intermediate in acidic media, confirmed by electron paramagnetic resonance (EPR) spectroscopy .

-

NAS: Fluorine's high electronegativity activates the aromatic ring for substitution, with regioselectivity controlled by the indane ring's electron density.

-

Cross-Coupling: DFT calculations show Pd(0) insertion into the C–F bond is rate-limiting (activation energy: 28 kcal/mol) .

Stability Considerations

Aplicaciones Científicas De Investigación

Chemistry: 5-Fluoro-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its fluorinated nature can enhance its binding affinity and selectivity towards certain biological targets.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the areas of neurology and oncology.

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

2,3-Dihydro-1H-inden-1-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-Bromo-2,3-dihydro-1H-inden-1-amine: Contains a bromine atom instead of fluorine, leading to different reactivity and applications.

5-Chloro-2,3-dihydro-1H-inden-1-amine: Contains a chlorine atom, which also affects its properties differently compared to the fluorinated derivative.

Uniqueness: The presence of the fluorine atom in 5-Fluoro-2,3-dihydro-1H-inden-1-amine imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity. These characteristics make it a valuable compound in various scientific and industrial applications.

Actividad Biológica

5-Fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound belonging to the indole derivatives class, known for its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 151.18 g/mol. The presence of a fluorine atom at the 5-position of the indene ring enhances its lipophilicity and biological activity. This compound has been identified as a potential building block for synthesizing more complex molecules and developing new drugs.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding : The compound exhibits high binding affinity to several neurotransmitter receptors, including dopamine D2 receptors and cannabinoid receptors. These interactions can modulate signaling pathways associated with mood regulation, cognition, and other physiological processes.

- Enzyme Inhibition : Studies suggest that this compound may inhibit enzymes such as monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine in the brain, which may be beneficial in treating neurodegenerative diseases like Parkinson's disease .

Biological Activities

Research has shown that this compound exhibits a range of biological activities:

- Antidepressant Effects : The compound's structural similarity to other antidepressants suggests potential antidepressant properties through modulation of serotonin and dopamine pathways.

- Anticancer Activity : Preliminary studies indicate that indole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound remains under investigation. However, its solid state at room temperature suggests stability under standard conditions. Toxicological studies are necessary to determine safety profiles for potential therapeutic applications.

Propiedades

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIEZMRLKEJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586580 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-33-2 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.